molecular formula C19H17N3O4S B1226296 3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

Cat. No. B1226296
M. Wt: 383.4 g/mol
InChI Key: UNSGQWFLWHHHQO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[(2-acetamido-4-oxo-5-thiazolylidene)methyl]-2,5-dimethyl-1-pyrrolyl]benzoic acid is a member of pyrroles.

Scientific Research Applications

Inhibitors of Protein Tyrosine Phosphatase 1B

Compounds similar to 3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid have been synthesized and evaluated for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This research is significant as PTP1B inhibitors have therapeutic potential in treating obesity, type 2 diabetes, and cancer. Docking studies further elucidate the nature of interactions within the PTP1B enzyme active site (Rakse et al., 2013).

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

Studies have been conducted on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, revealing the potential of such compounds in various applications. The structural uniqueness of these derivatives offers potential utility in diverse scientific research areas, including drug design and material science (Tverdokhlebov et al., 2005).

Key Intermediates in Anticancer Drug Synthesis

The compound serves as a key intermediate in synthesizing anticancer drugs like Raltitrexed. Its derivatives are integral in developing effective cancer treatments, highlighting its importance in pharmaceutical research and development (Zhang De-hua, 2009).

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, both in vitro and in vivo. Their promising results in reducing inflammation make them significant for therapeutic applications in conditions involving inflammation (Nikalje et al., 2015).

Antimicrobial Activities

Compounds structurally related to 3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid have demonstrated significant antimicrobial activities. Their potential in combating human epidemic-causing bacterial strains is a key area of research, contributing to the development of new antimicrobial agents (Mishra et al., 2019).

properties

Product Name

3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C19H17N3O4S/c1-10-7-14(9-16-17(24)21-19(27-16)20-12(3)23)11(2)22(10)15-6-4-5-13(8-15)18(25)26/h4-9H,1-3H3,(H,25,26)(H,20,21,23,24)/b16-9+

InChI Key

UNSGQWFLWHHHQO-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=C/3\C(=O)N=C(S3)NC(=O)C

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)N=C(S3)NC(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)N=C(S3)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Reactant of Route 2
3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Reactant of Route 3
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3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Reactant of Route 4
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3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Reactant of Route 6
3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

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